molecular formula C11H24OS B1218877 11-Mercapto-1-undecanol CAS No. 73768-94-2

11-Mercapto-1-undecanol

Cat. No. B1218877
CAS RN: 73768-94-2
M. Wt: 204.37 g/mol
InChI Key: ULGGZAVAARQJCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 11-Mercapto-1-undecanol-based compounds can involve several steps, including oxidative dimerization and esterification processes. For example, 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], a derivative of 11-Mercapto-1-undecanol, is synthesized in two steps from 11-Mercapto-1-undecanol with an overall yield of 88–92%. This process involves oxidative dimerization with sodium iodide and hydrogen peroxide followed by esterification with 2-bromoisobutyryl bromide or 2-bromo-2-methyl-propanoic acid under specific conditions (Belegrinou, Malinova, Masciadri, & Meier, 2010).

Molecular Structure Analysis

The adsorption behavior and molecular arrangement of 11-Mercapto-1-undecanol on gold surfaces have been studied using in-situ scanning tunneling microscopy (STM) and cyclic voltammetry (CV). These studies reveal the phase evolution of the 11-Mercapto-1-undecanol adlayer on an Au(111) electrode and the effect of various electrolytes on its adsorption behavior, indicating the molecule's strong affinity and specific orientation when binding to gold surfaces (Yang, Chang, & Lee, 2007).

Chemical Reactions and Properties

11-Mercapto-1-undecanol participates in the formation of nano-scaled protein monolayers on gold substrates, serving as a linker material between protein and inorganic substrate. This property is crucial for the development of molecular electronic devices, indicating the compound's role in facilitating redox property-based applications and its stability over extensive cyclic voltammetry cycles (Lee, Kim, Lee, Min, & Choi, 2009).

Physical Properties Analysis

The kinetics of exchange between hydrophilic and hydrophobic thiols, including 11-Mercapto-1-undecanol, on gold surfaces reveal the compound's behavior in mixed monolayers. This exchange process is influenced by temperature and time, providing insights into the physical interactions and stability of 11-Mercapto-1-undecanol-based monolayers on metal surfaces (Baralia, Duwez, Nysten, & Jonas, 2005).

Chemical Properties Analysis

The electrochemical and spectroscopic characterization of biicosahedral Au25 clusters protected with 11-Mercapto-1-undecanol among other thiol ligands highlights the compound's influence on the optical and electrochemical properties of gold nanoparticles. This work demonstrates the potential of 11-Mercapto-1-undecanol in the synthesis and modification of nanoscale materials for electronic applications (Park & Lee, 2012).

Scientific Research Applications

1. Monolayer Exchange Kinetics

11-Mercapto-1-undecanol plays a significant role in the exchange of alkanethiol monolayers on gold surfaces. Baralia et al. (2005) demonstrated its exchange with dodecanethiol, highlighting the molecular compositions and domain characteristics at the nanometer level, essential in surface chemistry and nanotechnology applications (Baralia, Duwez, Nysten, & Jonas, 2005).

2. Dendrimer Insertion in Monolayers

Research by Friggeri et al. (2000) explored the insertion of dendrimer molecules into 11-mercapto-1-undecanol self-assembled monolayers (SAMs), using atomic force microscopy and electrochemical measurements. This provides insights into the interaction mechanisms between dendrimers and thiol layers, valuable in nanotechnology and materials science (Friggeri et al., 2000).

3. Corrosion Protection

Nozawa and Aramaki (1999) utilized 11-mercapto-1-undecanol in creating polymer films for protecting iron from corrosion. This application is particularly relevant in materials engineering and surface protection technologies (Nozawa & Aramaki, 1999).

4. Synthesis of Polymer Initiators

The synthesis of polymer initiators from 11-mercapto-1-undecanol, as demonstrated by Belegrinou et al. (2010), is crucial in developing advanced polymer materials, especially for surface grafting applications (Belegrinou, Malinova, Masciadri, & Meier, 2010).

5. Surface Plasmon Resonance Imaging

Pyo et al. (2005) investigated the use of 11-mercapto-1-undecanol in surface plasmon resonance imaging. This research contributes to the development of biosensors and diagnostic tools, leveraging the interaction of biomolecules with SAMs (Pyo, Shin, Kim, & Yoon, 2005).

6. Electrochemical Behaviors in Monolayer Assemblies

Takehara and Takemura (1995) studied the electrochemical behaviors of ferrocene derivatives at electrodes modified with 11-mercapto-1-undecanol monolayers. This work is vital for understanding electrochemical interactions in modified electrodes, relevant in energy storage and sensor technologies (Takehara & Takemura, 1995).

7. Chemical Modification for Copper Corrosion Protection

Itoh, Nishihara, and Aramaki (1994) used 11-mercapto-1-undecanol for chemically modifying copper surfaces, enhancing corrosion resistance. This research is significant in metallurgy and protective coatings (Itoh, Nishihara, & Aramaki, 1994).

8. Electrochemical Adsorption Behavior

Yang, Chang, and Lee (2007) explored the adsorption behavior of 11-mercapto-1-undecanol on gold electrodes in electrochemical systems. Their findings contribute to the understanding of molecular adsorption processes in electrochemistry (Yang, Chang, & Lee, 2007).

9. Nanoparticle Surface Modification

Tsuruoka, Akamatsu, and Nawafune (2004) described the use of 11-mercapto-1-undecanol in modifying the surface of CdS nanoparticles. This application is crucial in nanotechnology, particularly in the development of nanocomposites and surface engineering (Tsuruoka, Akamatsu, & Nawafune, 2004).

Safety And Hazards

Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

11-sulfanylundecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGGZAVAARQJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294152
Record name 11-Mercapto-1-undecanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Mercapto-1-undecanol

CAS RN

73768-94-2
Record name 73768-94-2
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Record name 11-Mercapto-1-undecanol
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Record name 11-Mercapto-1-undecanol
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Synthesis routes and methods I

Procedure details

Five (5) mg of the oleic acid-stabilized CdSe quantum dots and 50 mg of 1-mercapto-1-undecanol were mixed with 5 ml of chloroform and 5 ml of ethanol. The mixture was then sonicated for 3 hours. Then, 40 ml of chloroform was added to the mixture to obtain a precipitate of 11-mercapto-1-undecanol capped CdSe quantum dots. The precipitate was dissolved in ethanol and dimethyl sulfoxide (“DMSO”).
[Compound]
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CdSe
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1-mercapto-1-undecanol
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40 mL
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5 mL
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Synthesis routes and methods II

Procedure details

11-Mercaptoundecanoic acid (G) (1.0 g, 4.6 mmol) was dissolved in dry THF (20 mL) and borane dimethyl sulphide (3 mL, 1.1 equiv.) was slowly added under N2 atmosphere. The mixture was stirred at room temperature for 4 hr. Water was added to the solution was extracted using ethyl acetate. The organic extract was washed with 1N HCl, water and saturated sodium bicarbonate solution successively. After drying (MgSO4), the solvent was evaporated to give a clear oil. The crude oil was purified by column chromatography [eluant: hexane/ethyl acetate (8:2)]. Yield: 0.45 g (48%)
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1 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,720
Citations
YC Yang, TY Chang, YL Lee - The Journal of Physical Chemistry …, 2007 - ACS Publications
… In this work, the adsorption behavior of an OH-terminated alkanthiol, 11-mercapto-1-undecanol [HS(CH 2 ) 11 OH, MUO], on Au(111) surface is investigated using an in-situ STM in an …
Number of citations: 25 pubs.acs.org
M Itoh, H Nishihara, K Aramaki - Journal of the Electrochemical …, 1995 - iopscience.iop.org
Closely packed polymer films of monolayers adsorbed on the copper surface were prepared by chemical modification of a 11‐mercapto‐1‐undecanol (MUO) self‐assembled monolayer …
Number of citations: 101 iopscience.iop.org
DJ Tiani, JE Pemberton - Langmuir, 2003 - ACS Publications
… 11-Mercapto-1-undecanol was chosen because these SAMs are stable and well characterized. It is also known that 11-MUD forms an interface that is neither highly hydrophobic nor …
Number of citations: 40 pubs.acs.org
Y Li, X Li, YS Wong, T Chen, H Zhang, C Liu, W Zheng - Biomaterials, 2011 - Elsevier
… After that 2.6 mg 11-Mercapto-1-undecanol powder dissolved in 1 mL absolute ethyl alcohol was added under magnetic stirring overnight at room temperature. The color turned grey …
Number of citations: 220 www.sciencedirect.com
A Friggeri, H Schönherr, HJ van Manen, BH Huisman… - Langmuir, 2000 - ACS Publications
… In this paper, the study of the exchange process between 11-mercapto-1-undecanol SAMs and covalent dendrimer adsorbate 1 (Scheme 1) is reported. This particular adsorbate was …
Number of citations: 53 pubs.acs.org
H Eun, Y Umezawa - Microchimica Acta, 1999 - Springer
… The principle of the chemical modification of the QCM oscillator leading to crystal formations of cadmium selenite on the self-assembly phosphorylated 11mercapto-1-undecanol (MUD) …
Number of citations: 11 link.springer.com
A Majid, F Bensebaa, PL Ecuyer, G Pleizier… - Rev. Adv. Mater …, 2003 - academia.edu
… The objective of this work was to investigate the reaction of 11-mercapto-1-undecanol on aged thin evaporated films of silver. The modification of the thiol layer by chlorosilanes was …
Number of citations: 18 www.academia.edu
YF Liu, YL Lee - Nanoscale, 2012 - pubs.rsc.org
… molecular structure and the chain length on the characteristics of the self-assembled monolayers (SAMs) were investigated by comparison with the results of 11-mercapto-1-undecanol (…
Number of citations: 36 pubs.rsc.org
GG Baralia, AS Duwez, B Nysten, AM Jonas - Langmuir, 2005 - ACS Publications
… We report on the exchange between a hydrophilic thiol (11-mercapto-1-undecanol) in a … dodecanethiol by 11-mercapto-1-undecanol molecules and for the converse displacement. …
Number of citations: 104 pubs.acs.org
AASM Zahid, MA Hanif, I Lee… - Surface and Interface …, 2019 - Wiley Online Library
… The Au(111) was modified with 11‐amino‐1‐undecanethiol hydrochloride (AUT), 11‐mercapto‐1‐undecanol (MUT), or 11‐mercaptoundecanoic acid (MUA) at an elevated temperature …

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